rac 4-Amino-m-tyrosine Dihydrochloride

Description

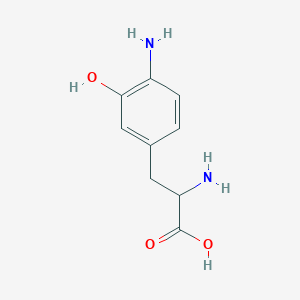

Chemical Identity and Structure rac 4-Amino-m-tyrosine Dihydrochloride (CAS No. 21819-90-9) is a dihydrochloride salt of the tyrosine derivative 4-amino-m-tyrosine. Its molecular formula is C₉H₁₂N₂O₃·2HCl, with a molecular weight of 196.20 g/mol . The compound features a phenyl ring substituted with an amino group (–NH₂) at the para position and a hydroxyl group (–OH) at the meta position, attached to a propanoic acid backbone (–CH₂CH(NH₂)COOH). The dihydrochloride salt enhances its water solubility, making it suitable for biochemical applications.

Properties

IUPAC Name |

2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWPXBNFKWLGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig-Horner Olefination for Backbone Construction

The Wittig-Horner reaction serves as a cornerstone for constructing α,β-unsaturated amino acid precursors, which are subsequently functionalized to yield rac-4-amino-m-tyrosine. In a representative procedure, a phosphonate derivative of a protected amino acid reacts with 3-azidopropionaldehyde under strongly basic conditions (−78 °C, THF/KOt-Bu). This generates a didehydroamino acid intermediate, which undergoes hydrogenation to saturate the double bond . Critical to this method is the use of orthogonal protecting groups (e.g., Boc for amines, tBu esters for carboxylates) to prevent undesired side reactions .

Post-olefination, the azide group is reduced to an amine via Staudinger reaction or catalytic hydrogenation. For instance, treatment with Pd/C under H₂ atmosphere converts the azide to a primary amine, which is then acidified with HCl to yield the dihydrochloride salt . Yields for this step range from 50–70%, contingent on the efficiency of the reduction and salt crystallization.

Aldol-Type Condensation with Aromatic Aldehydes

A biomimetic approach leverages aldol condensation to install the meta-aminophenol moiety characteristic of 4-amino-m-tyrosine. Starting from methionine derivatives, sulfonium salts are treated with KOH in acetonitrile, facilitating an intramolecular aldol addition with aromatic aldehydes (e.g., 4-bromobenzaldehyde) . This one-pot reaction forms a tetrahydrofuran ring while introducing the aryl group, achieving diastereoselectivities up to 20:1 (trans/cis) .

Key challenges include steric hindrance from bulky aldehydes, which reduce yields. For example, pyrene-substituted aldehydes lower yields to 56% compared to 78% for smaller aryl groups . Post-aldol steps involve hydrolytic cleavage of the tetrahydrofuran ring using 6 M HCl, followed by Boc deprotection and dihydrochloride salt formation.

Biocatalytic Cascade Synthesis

Recent advances employ enzyme cascades for asymmetric synthesis, though rac-4-amino-m-tyrosine necessitates racemization. A one-pot system combining ketoreductase (LK-KRED) and transaminase (ATA-200) converts cyclohexanedione derivatives to aminocyclohexanol analogs, which are oxidized to the target compound . This method, optimized at 50 mM substrate concentration, achieves 44% conversion with 99:1 cis:trans selectivity .

| Parameter | Value |

|---|---|

| Substrate | 1,4-cyclohexanedione |

| Enzymes | LK-KRED, ATA-200 |

| Cofactors | NADP⁺, PLP, MgCl₂ |

| Yield | 44% |

| cis:trans Ratio | 99:1 |

While scalable, this route requires extensive optimization of cofactor recycling (e.g., isopropanol for NADPH regeneration) and pH control to minimize byproducts .

Transamination of α-Keto Acid Precursors

Racemic transamination using α-keto acids and amine donors (e.g., isopropylamine) provides a direct route to 4-amino-m-tyrosine. Enzymes such as AspTA1 and MgiTA1 catalyze this reaction, though their activity varies significantly . For instance, MgiTA1 achieves >99% enantiomeric excess (e.e.) for 1-aminoindane, suggesting potential adaptability for tyrosine analogs .

| Enzyme | Substrate | Conversion (%) | e.e. (%) |

|---|---|---|---|

| MgiTA1 | 1-aminoindane | 50 | >99 |

| CpuTA1 | 1-aminotetralin | 48 | 91 |

Non-enzymatic variants use pyridoxal phosphate (PLP) as a cofactor, though yields remain modest (30–40%) due to competing decarboxylation .

Protection-Deprotection Strategies for Functional Group Compatibility

Orthogonal protection of amine and carboxylate groups is critical to avoid polymerization. The Boc/tBu ester strategy, while common, faces limitations in selective deprotection. For example, HCl in diethyl ether removes Boc groups but hydrolyzes tBu esters, necessitating reprotection steps that cumulatively reduce yields to 50–60% . Alternatives like Fmoc/Alloc protection improve compatibility but require palladium catalysts for deprotection, increasing costs .

Purification and Characterization

Final purification employs ion-exchange chromatography or recrystallization from ethanol/HCl. The dihydrochloride salt crystallizes as light-yellow needles, with purity confirmed via HPLC (≥95%) and NMR . M.p. ranges from 210–215 °C (dec.), consistent with literature values for analogous amino acid hydrochlorides .

Chemical Reactions Analysis

Structural and Functional Analogues

The search results highlight key insights into structurally similar compounds:

-

Tyrosine derivatives : Studies on isotopic labeling of L-tyrosine (e.g., , ) demonstrate methods for tracking reaction pathways in cyclization and oxidation processes .

-

Methionine sulfoxide systems : Redox-switchable coacervation in rac-methionine-functionalized polypeptides shows how oxidation (NaIO) and reduction (thioglycolic acid) modulate solubility and phase behavior .

Oxidation and Reduction Dynamics

-

Oxidation : Methionine-containing polypeptides undergo sulfoxide formation with tert-butyl hydroperoxide (TBHP), enhancing hydrophilicity .

-

Reduction : Thioglycolic acid reduces sulfoxides back to thioethers, restoring hydrophobic properties .

Racemase Activity

Metagenomic racemases exhibit broad substrate specificity, including tyrosine derivatives and dipeptides like β-aspartame . This suggests potential enzymatic pathways for synthesizing or modifying rac 4-amino-m-tyrosine dihydrochloride.

Key Methodological Approaches

Hypothetical Reaction Pathways

While direct data are unavailable, plausible reactions for rac 4-amino-m-tyrosine dihydrochloride could include:

-

Acylation : Reaction with acetic anhydride to form N-acetyl derivatives.

-

Oxidative Coupling : Formation of dimeric structures via peroxidase-catalyzed reactions.

-

Reductive Amination : Conversion of ketone intermediates to amine derivatives.

Research Gaps and Recommendations

-

Synthetic Studies : Prioritize experimental work on halogenation, sulfonation, or phosphorylation of the aromatic ring.

-

Enzymatic Modifications : Explore racemase or oxidase enzymes for stereochemical transformations .

-

Stability Profiling : Investigate pH-dependent degradation kinetics and thermal stability.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

rac 4-Amino-m-Tyr has been studied for its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a candidate for further research in cancer therapeutics. For instance, studies have shown that modifications of amino acids can lead to compounds that exhibit selective cytotoxicity against various cancer cell lines, indicating that rac 4-Amino-m-Tyr may possess similar properties .

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. It is hypothesized that rac 4-Amino-m-Tyr could modulate neurotransmitter systems, particularly those involving catecholamines. This modulation could have implications for treating neurodegenerative diseases or psychiatric disorders .

Biochemical Applications

Enzyme Inhibition

Research indicates that rac 4-Amino-m-Tyr can act as an inhibitor for specific enzymes, such as tyrosine hydroxylase, which is critical in the biosynthesis of catecholamines. By inhibiting this enzyme, the compound may influence dopamine levels in the brain, potentially affecting mood and behavior .

Protein Modification

The compound can be used in biochemical assays to study protein interactions and modifications. Its incorporation into proteins allows researchers to investigate the effects of amino acid substitutions on protein function and stability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that rac 4-Amino-m-Tyr derivatives exhibited significant cytotoxic effects against human cancer cell lines. The research focused on the compound's mechanism of action, revealing that it induces apoptosis through the activation of specific signaling pathways associated with cell death .

Case Study 2: Neuropharmacological Effects

In another investigation, researchers explored the effects of rac 4-Amino-m-Tyr on animal models of depression. The results indicated that administration of the compound led to an increase in serotonin levels, suggesting its potential as an antidepressant agent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of rac 4-Amino-m-tyrosine Dihydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes like tyrosine hydroxylase, leading to the production of catecholamines. Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize rac 4-Amino-m-tyrosine Dihydrochloride, we compare it with other dihydrochloride salts and aromatic amines from the provided evidence.

Structural and Functional Analogues

Table 1: Comparative Analysis of rac 4-Amino-m-tyrosine Dihydrochloride and Related Compounds

*Calculated based on molecular formulas and atomic weights.

Key Differences and Implications

Backbone and Functional Group Diversity

- rac 4-Amino-m-tyrosine Dihydrochloride: The tyrosine backbone and aromatic hydroxyl/amino groups make it suitable for mimicking natural amino acids in enzymatic or receptor-binding studies. Its structure is analogous to neurotransmitters like dopamine but lacks catechol groups .

- 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride: The pyrimidine ring (a nitrogen-containing heterocycle) is critical in nucleotide analogs, often used in antiviral or anticancer drug development .

- Benzodioxole-5-butanamine-d3 Dihydrochloride: The benzodioxole group and deuterium labeling make it valuable in pharmacokinetic tracing, contrasting with rac 4-Amino-m-tyrosine’s focus on biochemical pathways .

Reactivity and Solubility

- rac 4-Amino-m-tyrosine’s carboxylic acid group enables salt formation and pH-dependent solubility, whereas the azoamidine compounds (e.g., 2,2’-azobis derivatives) are designed for radical initiation in aqueous polymerization due to their azo (–N=N–) groups .

Biological Activity

Rac 4-Amino-m-tyrosine dihydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential applications in biochemical research and therapeutic contexts, particularly due to its influence on signaling pathways involving Rho GTPases, specifically Rac proteins.

Chemical Structure and Properties

Rac 4-Amino-m-tyrosine dihydrochloride is characterized by the following structural features:

- Chemical Formula : C9H12Cl2N2O3

- Molecular Weight : 251.11 g/mol

- IUPAC Name : (2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride

The biological activity of Rac 4-Amino-m-tyrosine dihydrochloride primarily involves its interaction with the Rac signaling pathway. Rac proteins are integral to regulating the actin cytoskeleton, influencing cell shape, motility, and various cellular functions. The compound acts as a competitive inhibitor of tyrosine hydroxylase, which is crucial for catecholamine synthesis, thereby modulating neurotransmitter levels and potentially affecting neuronal signaling pathways.

Biological Effects

Research has demonstrated several biological effects associated with Rac 4-Amino-m-tyrosine dihydrochloride:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play a pivotal role in cell signaling and proliferation. This inhibition can lead to reduced cell migration and invasion in cancer models.

- Modulation of Neuronal Activity : Studies indicate that Rac 4-Amino-m-tyrosine dihydrochloride can alter neuronal excitability and synaptic plasticity by affecting dopamine signaling pathways.

- Impact on Cytoskeletal Dynamics : The compound influences actin polymerization through its effects on Rac GTPases, leading to alterations in cell morphology and motility.

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Migration : A study evaluated the effects of Rac 4-Amino-m-tyrosine dihydrochloride on breast cancer cell lines. The results indicated a significant reduction in cell motility and invasion capabilities when treated with the compound, suggesting its potential as an anti-metastatic agent.

- Neurotransmitter Release : Another investigation focused on the impact of this compound on dopaminergic neurons. It was found that treatment with Rac 4-Amino-m-tyrosine dihydrochloride led to decreased release of dopamine, implicating its role in modulating synaptic transmission.

Q & A

How can rac 4-Amino-m-tyrosine Dihydrochloride be synthesized and purified for experimental use in neurochemical studies?

Basic Question

Methodological Answer:

- Synthesis: Utilize reductive amination of m-tyrosine derivatives followed by dihydrochloride salt formation under acidic conditions. Monitor reaction progress via TLC or HPLC to ensure completion .

- Purification: Recrystallization using ethanol/water mixtures (1:3 v/v) at 4°C enhances purity. Confirm purity (>98%) via reversed-phase HPLC with UV detection at 280 nm .

- Critical Step: Avoid prolonged exposure to moisture during salt formation to prevent hydrolysis.

What analytical techniques are most reliable for characterizing the stereochemical and structural properties of rac 4-Amino-m-tyrosine Dihydrochloride?

Basic Question

Methodological Answer:

- Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess .

- Structural Confirmation:

How should researchers design in vitro assays to evaluate the dopamine receptor binding affinity of rac 4-Amino-m-tyrosine Dihydrochloride?

Advanced Question

Methodological Answer:

- Receptor Binding Assays:

- Use HEK-293 cells transfected with human D2/D3 dopamine receptors. Pre-incubate cells with 10 μM raclopride (D2 antagonist) to isolate D3-specific binding .

- Prepare test compound in Krebs-Ringer buffer (pH 7.4) to maintain dihydrochloride salt stability.

- Data Normalization: Correct for non-specific binding using 1 μM spiperone. IC values should be calculated via nonlinear regression (GraphPad Prism) .

- Pitfalls: Chloride ions from the dihydrochloride salt may interfere with ion-sensitive assays; include buffer-matched controls .

What strategies mitigate data variability when assessing rac 4-Amino-m-tyrosine Dihydrochloride’s stability under physiological conditions?

Advanced Question

Methodological Answer:

- Stability Profiling:

- Data Contradiction Analysis: Discrepancies in half-life () values across studies often arise from differences in buffer ionic strength or temperature control. Standardize assay conditions using NIST-traceable equipment .

How can enantiomer-specific effects of rac 4-Amino-m-tyrosine Dihydrochloride be investigated in animal models of Parkinson’s disease?

Advanced Question

Methodological Answer:

- Enantiomer Isolation: Employ preparative chiral chromatography to isolate (R)- and (S)-enantiomers. Verify purity (>99%) via circular dichroism (CD) spectroscopy .

- In Vivo Testing:

- Data Interpretation: Compare dose-response curves between enantiomers using two-way ANOVA with post-hoc Tukey tests .

What computational approaches predict the metabolic pathways of rac 4-Amino-m-tyrosine Dihydrochloride in hepatic microsomes?

Advanced Question

Methodological Answer:

- In Silico Modeling:

- Metabolite Identification: LC-HRMS in negative ion mode detects deaminated and hydroxylated metabolites. Fragment ion patterns distinguish between Phase I and II metabolites .

How do researchers address batch-to-batch variability in rac 4-Amino-m-tyrosine Dihydrochloride for longitudinal studies?

Methodological Answer:

- Quality Control:

- Require Certificates of Analysis (CoA) with lot-specific HPLC chromatograms and residual solvent data (e.g., <0.1% ethanol) .

- Pre-test each batch in a pilot assay (e.g., receptor binding) to confirm consistency.

- Storage: Lyophilize aliquots and store at -80°C under argon to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.